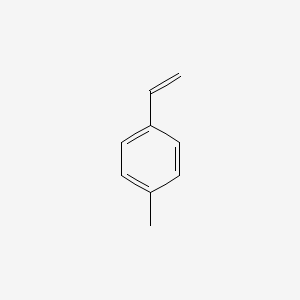

4-Methylstyrene

Description

4-Methylstyrene is a member of styrenes.

4-vinyltoluene is a natural product found in Psidium guajava with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBJTVDPSNHSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10, Array | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54193-24-7, 24936-41-2 | |

| Record name | Benzene, 1-ethenyl-4-methyl-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54193-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(p-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020889 | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-methylstyrene appears as a clear colorless liquid with an aromatic odor. Usually shipped with an inhibitor such as tert-butyl catechol added May polymerize if contaminated or subjected to heat. If polymerization takes place inside a closed container, the container may rupture violently. Vapors irritate the mucous membranes. Less dense than water and insoluble in water. Hence floats on water. Used in making plastics, especially as a monomer for polyesters., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

172 °C, 173 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 to 127 °F (NFPA, 2010), 52.8 °C, 46 °C (115 °F) - closed cup, 46 °C c.c. | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 89 mg/L at 25 °C, Insoluble in water, Soluble in benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9173 g/cu cm at 25 °C, 0.92 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.24 | |

| Record name | 4-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3330 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

3% meta-vinyltoluene, 0.2% ortho-vinyltoluene | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

622-97-9, 1319-73-9 | |

| Record name | P-METHYLSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylstyrene, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ7H0G60Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-37.8 °C, -34 °C | |

| Record name | 4-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0735 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Methylstyrene for Advanced Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthesis and purification methodologies for 4-methylstyrene (also known as 4-vinyltoluene). The content herein is curated to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for successful laboratory and pilot-scale applications.

Introduction: The Versatility of this compound

This compound is a pivotal monomer and intermediate in the synthesis of a wide array of polymers and fine chemicals.[1] Its unique combination of a polymerizable vinyl group and a reactive methyl group on an aromatic ring makes it a valuable building block in materials science and organic synthesis. Applications range from the production of specialty polystyrenes and polyesters to its use as a comonomer in the manufacturing of synthetic elastomers and as a reactive monomer in the coatings industry.[1] The controlled synthesis and rigorous purification of this compound are paramount to ensuring the desired properties and reactivity in these downstream applications.

Core Synthesis Methodologies

The selection of a synthetic route for this compound is often dictated by the desired scale, available starting materials, and economic considerations. The following sections detail the most prevalent industrial and laboratory-scale methods.

Catalytic Dehydrogenation of 4-Ethyltoluene (Industrial Scale)

The dehydrogenation of 4-ethyltoluene is the dominant industrial method for producing this compound.[2] This endothermic reaction is typically carried out at high temperatures in the vapor phase over a metal oxide catalyst, often with steam as a diluent.[2][3]

Causality of Experimental Choices:

-

Catalyst: Potassium-promoted iron oxide catalysts are widely used due to their high activity and selectivity. The potassium promoter helps to remove coke deposits from the catalyst surface, extending its lifetime.[3]

-

High Temperature: The endothermic nature of the dehydrogenation reaction necessitates high temperatures (typically 600-650°C) to shift the equilibrium towards the product side.[3]

-

Steam Dilution: The use of superheated steam serves multiple purposes: it lowers the partial pressure of the hydrocarbons, which favors the dehydrogenation equilibrium; it provides heat for the endothermic reaction; and it helps to decoke the catalyst, thereby maintaining its activity.[3][4]

-

Reduced Pressure: Operating under vacuum or at low partial pressures further drives the equilibrium towards the formation of this compound.[3]

Experimental Protocol (Conceptual Laboratory Scale):

While primarily an industrial process, a laboratory-scale setup can be conceptualized as follows:

-

Catalyst Preparation: A packed-bed reactor is prepared with a suitable dehydrogenation catalyst, such as potassium-promoted iron oxide on an alumina support.

-

System Purge: The system is purged with an inert gas (e.g., nitrogen) to remove any oxygen.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 620°C). A feed stream consisting of 4-ethyltoluene and superheated steam (e.g., in a 1:10 molar ratio) is introduced into the reactor over the catalyst bed.[3]

-

Product Collection: The gaseous effluent from the reactor, containing this compound, unreacted 4-ethyltoluene, hydrogen, and other byproducts, is passed through a condenser to liquefy the organic components.

-

Separation: The condensed liquid is collected, and the organic layer is separated from the aqueous layer. The organic fraction is then subjected to purification.

Dehydration of 1-(4-Methylphenyl)ethanol (Laboratory Scale)

The acid-catalyzed dehydration of 1-(4-methylphenyl)ethanol is a common and effective laboratory-scale synthesis of this compound. This method involves the elimination of a water molecule from the alcohol to form the corresponding alkene.

Causality of Experimental Choices:

-

Acid Catalyst: A strong, non-nucleophilic acid such as sulfuric acid or phosphoric acid is used to protonate the hydroxyl group of the alcohol, converting it into a good leaving group (water).

-

Heating: The reaction requires heat to facilitate the elimination of water and the formation of the carbocation intermediate.

-

Distillation: The product, this compound, has a lower boiling point than the starting alcohol. Therefore, the reaction is often performed in a distillation apparatus to continuously remove the product as it is formed, driving the equilibrium towards the product side.

Experimental Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Reactant Charging: The round-bottom flask is charged with 1-(4-methylphenyl)ethanol and a catalytic amount of a dehydrating agent, such as a few drops of concentrated sulfuric acid or a small amount of potassium bisulfate. A polymerization inhibitor (e.g., hydroquinone) can also be added to the distilling flask.

-

Reaction and Distillation: The mixture is heated. As the reaction proceeds, this compound and water are formed and co-distill. The temperature at the distillation head should be monitored and maintained near the boiling point of the azeotrope.

-

Work-up: The distillate is collected in the receiving flask. The organic layer, containing this compound, is separated from the aqueous layer.

-

Purification: The crude this compound is washed with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered. The final product is obtained by fractional distillation under reduced pressure.

Wittig Reaction of p-Tolualdehyde (Laboratory Scale)

The Wittig reaction is a highly reliable and versatile method for the synthesis of alkenes from aldehydes or ketones.[5] For the synthesis of this compound, p-tolualdehyde is reacted with a phosphorus ylide, typically methylenetriphenylphosphorane.

Causality of Experimental Choices:

-

Ylide Formation: The phosphorus ylide is generated in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride). Anhydrous conditions are crucial as the strong base reacts readily with water.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are used to dissolve the reactants and facilitate the reaction without interfering with the strong base.

-

Reaction with Aldehyde: The nucleophilic ylide attacks the electrophilic carbonyl carbon of p-tolualdehyde, leading to the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[6]

Experimental Protocol:

-

Ylide Generation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring. The formation of the ylide is indicated by a color change (typically to orange or yellow).

-

-

Reaction with Aldehyde:

-

To the freshly prepared ylide solution, add a solution of p-tolualdehyde in anhydrous THF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel or by vacuum distillation.

-

Purification Methodologies

Crude this compound, regardless of the synthetic method, contains impurities such as unreacted starting materials, byproducts, and residual catalysts. Furthermore, commercial this compound is typically supplied with a polymerization inhibitor that must be removed before use in many applications.

Inhibitor Selection and Removal

Styrenic monomers are prone to radical polymerization, especially when heated or exposed to light.[7] To prevent this during storage and transport, inhibitors are added. A common inhibitor for this compound is 4-tert-butylcatechol (TBC) or 3,5-di-tert-butylcatechol.[8][9] These phenolic inhibitors function as radical scavengers, but their effectiveness often relies on the presence of dissolved oxygen.[7] For applications such as polymerization, these inhibitors must be removed.

1. Aqueous Base Wash for Inhibitor Removal:

Phenolic inhibitors are acidic and can be removed by extraction with an aqueous base solution, such as sodium hydroxide.[10][11]

Experimental Protocol:

-

Extraction: In a separatory funnel, wash the this compound with an equal volume of a 5-10% aqueous sodium hydroxide solution.[11]

-

Separation: Gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate. The aqueous layer, containing the sodium salt of the phenolic inhibitor, will be the bottom layer and may be colored.

-

Repeat: Drain the aqueous layer and repeat the wash with fresh NaOH solution until the aqueous layer remains colorless.

-

Neutralization: Wash the this compound with two equal volumes of deionized water to remove any residual sodium hydroxide. Check the pH of the final aqueous wash to ensure it is neutral.

-

Drying: Transfer the washed this compound to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).

-

Filtration: Filter the dried this compound to remove the drying agent.

2. Column Chromatography for Inhibitor Removal:

Passing the monomer through a column of a suitable adsorbent is a quick and efficient method for removing inhibitors.[10]

Experimental Protocol:

-

Column Preparation: Prepare a chromatography column by placing a small plug of glass wool at the bottom and then packing it with activated basic or neutral alumina.[12] The amount of alumina will depend on the quantity of monomer to be purified.

-

Loading: Carefully add the commercial this compound to the top of the column.

-

Elution: Allow the monomer to pass through the alumina bed under gravity. The inhibitor will be adsorbed onto the alumina.

-

Collection: Collect the purified, inhibitor-free this compound in a clean, dry collection flask.

Fractional Distillation Under Reduced Pressure

For the highest purity, fractional distillation under reduced pressure is the preferred method.[10][11] This technique separates this compound from non-volatile impurities (like polymers and inhibitors) and other volatile components with different boiling points.

Causality of Experimental Choices:

-

Reduced Pressure: this compound has a boiling point of 170-175°C at atmospheric pressure, a temperature at which it can readily polymerize.[1] Distillation under reduced pressure significantly lowers the boiling point, minimizing the risk of polymerization.[10]

-

Fractionating Column: A fractionating column (e.g., Vigreux or packed column) is used to achieve a more efficient separation of components with close boiling points.

-

Inert Atmosphere: Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) prevents oxidation and peroxide formation.[11]

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good vacuum seal.

-

Charging the Flask: Place a magnetic stir bar and the inhibitor-free this compound into the distillation flask. Do not fill the flask more than two-thirds full. A small amount of a high-temperature inhibitor can be added to the distillation flask if desired.

-

Evacuation and Heating: Connect the apparatus to a vacuum source with a cold trap in between. Begin stirring and slowly evacuate the system. Once a stable vacuum is achieved, gently heat the distillation flask.

-

Distillation and Collection: Collect the fraction that distills at the expected boiling point for this compound at the measured pressure. Discard the first and last fractions, which may contain lower and higher boiling impurities, respectively. Do not distill to dryness.

-

Storage: Store the purified this compound at a low temperature (2-8°C) under an inert atmosphere and in the dark.[13] For longer-term storage, a fresh amount of inhibitor can be added.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ | [8] |

| Molecular Weight | 118.18 g/mol | [8] |

| Boiling Point | 170-175 °C (lit.) | [1][8] |

| Density | 0.897 g/mL at 25 °C (lit.) | [8] |

| Refractive Index | n20/D 1.542 (lit.) | [8] |

Safety and Handling

This compound is a flammable liquid and vapor.[14][15] It can cause skin and eye irritation and may cause respiratory irritation.[14][15] It is also harmful if swallowed and may be fatal if it enters the airways.[15]

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15] Keep away from heat, sparks, open flames, and other ignition sources.[13][14][15] Use non-sparking tools and take precautionary measures against static discharge.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] Recommended storage temperature is 2-8°C.[13]

-

Spills: In case of a spill, remove all sources of ignition and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[13]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[14][15]

Conclusion

The successful synthesis and purification of this compound are critical for its effective use in research and industrial applications. This guide has provided a detailed overview of the primary synthetic routes—dehydrogenation, dehydration, and the Wittig reaction—elucidating the scientific rationale behind the procedural steps. Furthermore, comprehensive purification protocols, including inhibitor removal and vacuum distillation, have been presented to enable researchers to obtain high-purity this compound. Adherence to the described methodologies and safety precautions will ensure reliable and safe handling of this versatile chemical compound.

References

- 1. This compound | 622-97-9 [chemicalbook.com]

- 2. michiganfoam.com [michiganfoam.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. prepchem.com [prepchem.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. 4-甲基苯乙烯 96%, contains 3,5-di-tert-butylcatechol as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 9. Methylstyrene (mixture of 3- and 4-isomers) stabilised with 4-tert-butylpyrocatechol for synthesis 1319-73-9 [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]

- 12. pslc.ws [pslc.ws]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. cpachem.com [cpachem.com]

- 15. fishersci.com [fishersci.com]

Poly(4-methylstyrene) molecular weight and PDI characterization

An In-depth Technical Guide to the Characterization of Poly(4-methylstyrene): Molecular Weight and Polydispersity Index

Authored by: A Senior Application Scientist

Abstract

The molecular weight (MW) and molecular weight distribution, quantified by the Polydispersity Index (PDI), are fundamental characteristics of Poly(this compound) (P4MS) that dictate its macroscopic properties and performance.[1] From melt flow and rheological behavior to mechanical strength and thermal properties, these parameters are critical for quality control, research and development, and material application.[2][3][4] This guide provides an in-depth exploration of the core analytical techniques for determining the MW and PDI of P4MS, offering field-proven insights into the causality behind experimental choices and protocols. We will delve into the principles and practical application of Size Exclusion Chromatography (SEC), Multi-Angle Light Scattering (MALS), and Viscometry, providing a self-validating framework for researchers, scientists, and drug development professionals.

The Foundational Role of Molecular Weight and PDI

Before delving into methodologies, it is crucial to understand why these parameters are paramount. The molecular weight of a polymer refers to the mass of a mole of its chains. However, unlike small molecules, a synthetic polymer sample like P4MS consists of a collection of chains with varying lengths, a consequence of the statistical nature of polymerization. Therefore, we speak in terms of molecular weight averages:

-

Number-Average Molecular Weight (Mn): The total weight of the polymer sample divided by the total number of molecules. It is highly sensitive to the presence of low-molecular-weight chains.

-

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier polymer chains. Mw is more sensitive to high-molecular-weight species and is closely related to properties like mechanical strength and solution viscosity.[2][3]

The ratio of these two averages gives the Polydispersity Index (PDI) , also denoted as dispersity (Đ):

PDI = Mw / Mn

The PDI is a measure of the breadth of the molecular weight distribution.[5] A PDI value of 1.0 signifies a perfectly monodisperse polymer, where all chains are of the same length—a theoretical ideal.[6] Controlled polymerization techniques like living anionic polymerization can produce P4MS with very low PDI values (e.g., < 1.1), indicating a narrow distribution.[7][8][9] Conversely, higher PDI values (>1.5) indicate a broader range of chain lengths, which can significantly impact material processing and final properties.[10]

Core Characterization Methodologies

The selection of an analytical technique is driven by the required level of accuracy, the information sought (relative vs. absolute MW), and the nature of the P4MS sample.

Size Exclusion Chromatography (SEC/GPC): The Workhorse Technique

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most ubiquitous technique for routine polymer analysis due to its robustness and high throughput.[5]

Principle of Operation: SEC separates molecules based on their size in solution, or more accurately, their hydrodynamic volume.[11] The instrument consists of a pump, an injector, a series of columns packed with porous gel, and one or more detectors. When a dissolved P4MS sample is injected, larger molecules cannot enter the pores of the gel and thus elute from the column faster. Smaller molecules explore a larger volume of the pores, leading to a longer retention time.

Causality Behind the Method: SEC is a relative technique. It does not measure molecular weight directly. Instead, it determines the molecular weight distribution relative to a set of well-characterized polymer standards, typically narrow-PDI polystyrene standards.[1] This is based on the assumption that P4MS and the polystyrene standards have the same relationship between molecular weight and hydrodynamic volume in a given solvent, which is a reasonable assumption due to their structural similarity.

Experimental Protocol: SEC Analysis of P4MS

-

Mobile Phase Preparation: Select an HPLC-grade solvent in which P4MS is readily soluble, such as Tetrahydrofuran (THF), Toluene, or Chloroform.[7][8][12] Filter and thoroughly degas the solvent to prevent bubbles from interfering with the detector baseline.

-

Sample Preparation:

-

Accurately weigh and dissolve the P4MS sample in the mobile phase to a concentration of approximately 1-2 mg/mL.[12]

-

Allow the polymer to dissolve completely, typically with gentle agitation overnight.

-

Filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the columns.[12]

-

-

Calibration:

-

Prepare a series of solutions of narrow-PDI polystyrene standards of known molecular weights.

-

Inject each standard individually or as a cocktail and record their peak retention times.

-

Generate a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time. This curve is the basis for all subsequent calculations.

-

-

Sample Analysis: Inject the filtered P4MS sample into the SEC system.

-

Data Processing: Using the GPC/SEC software, the retention time of the P4MS sample is correlated with the polystyrene calibration curve to determine the Mn, Mw, and PDI.

Diagram: Standard SEC Workflow for P4MS Analysis

Caption: Workflow for P4MS analysis using conventional Size Exclusion Chromatography.

SEC with Multi-Angle Light Scattering (SEC-MALS): The Absolute Method

For novel polymers, complex architectures, or when the highest accuracy is required, the limitations of relative SEC become apparent. Coupling SEC with a Multi-Angle Light Scattering (MALS) detector transforms the system into a powerful tool for determining absolute molecular weight.[5][13]

Principle of Operation: Static light scattering is a first-principles technique for measuring Mw.[5] The intensity of light scattered by a polymer molecule in solution is directly proportional to its molecular weight and concentration. A MALS detector measures the scattered light at multiple angles simultaneously.[14] By combining the SEC separation with a MALS detector and a concentration detector (usually a Refractive Index detector), one can calculate the absolute molecular weight for each eluting polymer "slice" without relying on column calibration.[13][15]

Causality Behind the Method: The primary advantage of SEC-MALS is the elimination of column calibration and the associated assumptions about the polymer's hydrodynamic behavior.[13][14] This provides a true, unbiased molecular weight distribution. An essential prerequisite for this analysis is the knowledge of the specific refractive index increment (dn/dc), which is a constant that quantifies how a polymer's refractive index changes with concentration in a given solvent.[15]

Experimental Protocol: SEC-MALS Analysis of P4MS

-

System Setup: The experimental setup is similar to standard SEC, but with a MALS detector and an RI detector placed in series after the SEC columns.

-

Sample and Mobile Phase Preparation: Follow the same rigorous preparation steps as for standard SEC.

-

Determine dn/dc: The dn/dc value for P4MS in the chosen mobile phase (e.g., THF) must be known. This can be obtained from literature or measured experimentally using the RI detector in an "off-line" mode.

-

Data Acquisition: Run the P4MS sample through the SEC-MALS system. The software records the light scattering signals from the MALS detector and the concentration signal from the RI detector simultaneously across the entire elution profile.

-

Data Processing: The analysis software uses the light scattering equation at each data point, incorporating the signals from all angles of the MALS detector, the concentration from the RI detector, and the known dn/dc value, to calculate the absolute Mw of the polymer eluting at that instant. Integrating this data across the entire peak yields the overall Mn, Mw, and PDI.

Diagram: SEC-MALS System and Data Flow

Caption: Data flow in a SEC-MALS system for absolute molecular weight determination.

Dilute Solution Viscometry: A Classical Approach

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv).[16][17] Mv is typically closer to Mw than Mn. The technique is based on the principle that the viscosity of a polymer solution is higher than that of the pure solvent, and this increase is related to the size and shape of the polymer molecules.[18]

Principle of Operation: The core of this method is the determination of the intrinsic viscosity ([η]), a measure of the individual polymer chain's contribution to the solution viscosity. This is achieved by measuring the flow times of the pure solvent and several dilute polymer solutions of known concentrations using a capillary viscometer (e.g., an Ubbelohde viscometer).[16][19] The intrinsic viscosity is then related to the molecular weight via the Mark-Houwink-Sakurada equation:

[η] = K * Ma

Where K and 'a' are empirical constants specific to the polymer-solvent-temperature system.

Experimental Protocol: Viscometry of P4MS

-

Instrumentation: Use a calibrated Ubbelohde or similar capillary viscometer placed in a constant temperature water bath (e.g., 25 ± 0.1 °C).[16]

-

Solution Preparation: Prepare a stock solution of P4MS in a suitable solvent (e.g., Toluene). From this stock, prepare a series of 4-5 precise dilutions.

-

Solvent Flow Time: Carefully clean and dry the viscometer. Pipette a precise volume of pure solvent into the viscometer. Allow it to thermally equilibrate. Measure the time it takes for the solvent meniscus to fall between the two calibration marks. Repeat this measurement at least three times to ensure reproducibility.[16]

-

Solution Flow Times: For each polymer dilution, rinse the viscometer with the solution, then fill it and measure the flow times in the same manner as the pure solvent.

-

Data Analysis:

-

Calculate the relative viscosity (ηrel) and specific viscosity (ηsp) for each concentration.

-

Calculate the reduced viscosity (ηsp/c) and inherent viscosity (ln(ηrel)/c).

-

Plot both reduced and inherent viscosity against concentration (c). Extrapolate the two lines to zero concentration. The common y-intercept is the intrinsic viscosity ([η]).[18][20]

-

Using the known Mark-Houwink constants (K and a) for P4MS in the chosen solvent, calculate the viscosity-average molecular weight (Mv).

-

Data Synthesis and Interpretation

The choice of technique directly impacts the type of data obtained. A comprehensive characterization often involves a combination of methods.

Table 1: Comparison of P4MS Characterization Techniques

| Feature | SEC/GPC (Conventional) | SEC-MALS | Dilute Solution Viscometry |

| Principle | Hydrodynamic Volume Separation | Static Light Scattering | Solution Viscosity Increase |

| MW Averages | Mn, Mw, Mz (relative) | Mn, Mw, Mz (absolute) | Mv (Viscosity-Average) |

| PDI Calculation | Yes (Mw/Mn) | Yes (Absolute Mw/Mn) | No (provides a single average) |

| Calibration | Required (e.g., Polystyrene standards)[1] | Not Required[5][13] | Requires Mark-Houwink constants (K & a) |

| Key Requirement | Matched standards | Known dn/dc value[15] | Precise temperature control |

| Primary Use Case | Routine QC, relative comparisons | R&D, novel polymers, absolute values | Cost-effective MW estimation |

Conclusion: A Multi-Faceted Approach to Polymer Characterization

The accurate characterization of Poly(this compound)'s molecular weight and PDI is not a one-size-fits-all process. It is a strategic decision guided by the specific analytical question at hand.

-

Conventional SEC remains the indispensable tool for routine quality control and comparative analysis where high throughput is essential.

-

SEC-MALS provides the gold standard for accuracy, delivering absolute molecular weight distributions that are critical for fundamental research, development of new materials, and situations where structural differences from calibration standards are expected.[4]

-

Viscometry offers a valuable, classical method for obtaining a reliable molecular weight average when advanced instrumentation is unavailable or as an orthogonal technique to validate other findings.

By understanding the principles, strengths, and limitations of each method, researchers can confidently select the appropriate toolset to generate reliable, reproducible, and meaningful data, ultimately enabling greater control over the synthesis, processing, and application of Poly(this compound). The use of certified Standard Reference Materials from bodies like the National Institute of Standards and Technology (NIST) further ensures the accuracy and inter-laboratory comparability of these critical measurements.[21][22]

References

-

ASTM D4001, Standard Test Method for Determination of Weight-Average Molecular Weight of Polymers By Light Scattering, ASTM International. [Link]

-

Gores, F., et al. (2020). Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. Polymer Chemistry. [Link]

-

Slideshare. (2014). Molecular weight determination of polymers by viscometry. SlideShare. [Link]

-

Infinita Lab. ASTM D4001 Average Molecular Weight of Polymers By Light Scattering. Infinita Lab. [Link]

-

Some, D. (2013). Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review. RSC Publishing. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (2012). Determination of Viscosity Average Molecular Weight of Polymer (Theory). Chemical Sciences Virtual Lab. [Link]

-

Wyatt Technology. Polymer Characterization by GPC, Light Scattering, Viscosity. Wyatt Technology. [Link]

-

ASTM International. (2021). D4001 Standard Test Method for Determination of Weight-Average Molecular Weight of Polymers by Light Scattering. ASTM International. [Link]

-

PHYWE Systeme GmbH & Co. KG. (2017). Determination of the molecular weight of a polymer from intrinsic viscosity measurements. PHYWE. [Link]

-

LCGC International. (2021). Understanding Polymer Properties with Multi-Angle Light Scattering. LCGC International. [Link]

-

Scribd. (2014). Determination of Molecular Weight of Polymers by Viscometry. Scribd. [Link]

-

Wyatt Technology. SEC-MALS for Absolute Molar Mass and Size Measurements. Wyatt Technology. [Link]

-

Genius Journals. (2021). Calculation of the Molecular Weight of a Polymer by the Experimental Method. Genius Journals Publishing Group. [Link]

-

ASTM International. D6474 Molecular Weight Distribution and Molecular Weight Averages of Polyolefins. ASTM International. [Link]

-

GlobalSpec. (2011). ASTM D5296-11 - Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography. GlobalSpec. [Link]

-

Polymer Source. Poly(4-methyl styrene) Sample #: P1336-4MeS. Polymer Source Inc.[Link]

-

National Institute of Standards and Technology (NIST). (2018). STANDARD REFERENCE MATERIALS FOR THE POLYMERS INDUSTRY. NIST. [Link]

-

National Institute of Standards and Technology (NIST). Polymers Processing Group. NIST. [Link]

-

Podzimek, S. (2016). Comparison of Polymer Separation by Size Exclusion Chromatography and Asymmetric Flow Field Flow Fractionation. Wyatt Technology. [Link]

-

Belbachir, M., et al. (2009). Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst. Oriental Journal of Chemistry. [Link]

-

Polymer Source. Poly(4-methyl styrene) Sample #: P19647-4MeS. Polymer Source Inc.[Link]

-

National Institute of Standards and Technology (NIST). (2002). POLYMERS DIVISION. NIST. [Link]

-

GE Healthcare. (2022). Size exclusion chromatography. Cytiva. [Link]

-

National Institute of Standards and Technology (NIST). Materials characterization. NIST. [Link]

-

Montaudo, G., et al. (2003). Quantitative characterization of a polystyrene/poly(alpha-methylstyrene) blend by MALDI mass spectrometry and size-exclusion chromatography. PubMed. [Link]

-

ResearchGate. (2018). Size exclusion chromatography (SEC) analysis of polystyrene. ResearchGate. [Link]

-

Taylor & Francis Online. Polydispersity index – Knowledge and References. Taylor & Francis Online. [Link]

-

Wikipedia. National Institute of Standards and Technology. Wikipedia. [Link]

-

Konark Silicone Technologies. (2023). Polydispersity in PDMS: Causes, Effects and Properties. Konark Silicone Technologies. [Link]

-

Hadjichristidis, N., et al. (1983). Synthesis of high molecular weight near-monodisperse poly(this compound) by anionic polymerization. Macromolecules. [Link]

-

Science.gov. polydispersity index pdi: Topics by Science.gov. Science.gov. [Link]

Sources

- 1. standards.globalspec.com [standards.globalspec.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. konarksilicones.com [konarksilicones.com]

- 7. polymersource.ca [polymersource.ca]

- 8. polymersource.ca [polymersource.ca]

- 9. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. benchchem.com [benchchem.com]

- 13. wyatt.com [wyatt.com]

- 14. wyatt.com [wyatt.com]

- 15. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]

- 17. geniusjournals.org [geniusjournals.org]

- 18. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 19. spegroup.ru [spegroup.ru]

- 20. scribd.com [scribd.com]

- 21. tsapps.nist.gov [tsapps.nist.gov]

- 22. National Institute of Standards and Technology - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methylstyrene

Abstract

4-Methylstyrene (also known as 4-vinyltoluene) is a pivotal monomer in the synthesis of various polymers and specialty plastics.[1][2] Its chemical structure, comprising a vinyl group attached to a toluene backbone, imparts specific properties to the resulting polymers. Precise characterization of this molecule is paramount for quality control, reaction monitoring, and research and development. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting spectral data, offering a holistic understanding of the molecule's spectroscopic signature.

Introduction: The this compound Molecule

This compound (C₉H₁₀) is a clear, colorless liquid with a distinct aromatic odor.[1] Its structure features a vinyl group (-CH=CH₂) and a methyl group (-CH₃) in a para substitution pattern on a benzene ring. This arrangement of conjugated π-systems and aliphatic groups gives rise to a unique and identifiable spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming identity, assessing purity, and elucidating structural details.

This guide is designed for researchers and professionals in drug development and materials science, providing both the theoretical basis and practical protocols for a multi-faceted spectroscopic analysis.

Molecular Structure and Safety Considerations

Before commencing any analysis, it is imperative to understand the physicochemical properties and safety hazards associated with this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 622-97-9 | |

| Molecular Formula | C₉H₁₀ | [3] |

| Molecular Weight | 118.18 g/mol | |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 170-175 °C | [4] |

| Density | 0.897 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.542 | |

| Flash Point | 45 °C | [4] |

Safety Profile: this compound is a flammable liquid and vapor.[5][6] It can cause skin and eye irritation and may be fatal if swallowed and enters the airways.[5] It is also suspected of causing genetic defects.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood, away from heat, sparks, and open flames.[4] For storage, it is recommended to keep the container tightly closed in a cool, dry, and well-ventilated place, often refrigerated (2-8°C).[4]

Overall Analytical Workflow

A comprehensive analysis of this compound leverages the complementary nature of NMR, FTIR, and UV-Vis spectroscopy to build a complete structural and electronic profile of the molecule.

Figure 1: High-level workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Proton Environments

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

-

Solvent Preparation: Prepare a solution of this compound in a deuterated solvent, typically deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL. CDCl₃ is a common choice due to its excellent solubilizing power for nonpolar compounds and its single, well-characterized residual solvent peak.[7]

-

Sample Preparation: Transfer ~0.6 mL of the prepared solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the reference signal (Tetramethylsilane - TMS, 0 ppm).

-

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the methyl, aromatic, and vinyl protons. The integration of these signals should correspond to a 3:4:3 proton ratio.

Figure 2: Structure of this compound with proton labels for NMR assignment.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | ~2.35 | Singlet (s) | - | 3H | Methyl Protons (-CH₃) |

| H-d | ~5.23 | Doublet (d) | Jdc ≈ 10.9 Hz | 1H | Vinylic Proton (cis to Aryl) |

| H-e | ~5.74 | Doublet (d) | Jec ≈ 17.6 Hz | 1H | Vinylic Proton (trans to Aryl) |

| H-c | ~6.70 | Doublet of Doublets (dd) | Jce ≈ 17.6 Hz, Jcd ≈ 10.9 Hz | 1H | Vinylic Proton (geminal to Aryl) |

| H-b | ~7.15 | Doublet (d) | Jba ≈ 8.0 Hz | 2H | Aromatic Protons (ortho to -CH₃) |

| H-b' | ~7.30 | Doublet (d) | Jb'a ≈ 8.0 Hz | 2H | Aromatic Protons (ortho to vinyl) |

Note: Data synthesized from typical values for substituted styrenes.[8][9][10] The aromatic region often appears as two distinct doublets due to the para-substitution pattern.

-

Expertise & Causality: The singlet at ~2.35 ppm is characteristic of a methyl group attached to an aromatic ring.[9] The vinyl protons (H-c, H-d, H-e) form a classic AMX spin system. H-c is coupled to both H-d and H-e, resulting in a doublet of doublets. The large coupling constant (~17.6 Hz) corresponds to the trans relationship between H-c and H-e, while the smaller coupling (~10.9 Hz) is for the cis relationship between H-c and H-d. The aromatic protons show a typical AA'BB' system that often simplifies to two apparent doublets in lower field spectrometers.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Utilize the same locked and shimmed sample.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

The spectrum will show seven distinct signals, as C4 and C4' are chemically equivalent due to symmetry, as are C3 and C3'.

Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~21.2 | Methyl Carbon (-CH₃) |

| C5 | ~113.8 | Vinylic Methylene Carbon (=CH₂) |

| C3, C3' | ~126.3 | Aromatic CH (ortho to vinyl) |

| C4, C4' | ~129.3 | Aromatic CH (ortho to -CH₃) |

| C2 | ~134.9 | Quaternary Aromatic Carbon (ipso to vinyl) |

| C6 | ~136.6 | Vinylic Methine Carbon (-CH=) |

| C1' | ~137.7 | Quaternary Aromatic Carbon (ipso to -CH₃) |

Note: Data synthesized from typical values and chemical shift prediction databases.[11][12]

-

Expertise & Causality: The aliphatic methyl carbon (C1) is the most upfield signal at ~21.2 ppm.[11] The vinylic and aromatic carbons resonate between ~113 and ~138 ppm. The quaternary carbons (C2 and C1') are often identifiable by their lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[11] The chemical shifts are influenced by the electronic effects of the substituents; the electron-donating methyl group and the π-system of the vinyl group dictate the specific shielding and deshielding of each carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a spectrum that is characteristic of its functional groups.[13]

Experimental Protocol: FTIR

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or thin-film transmission methods are most common.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is purged and the sample compartment is clean.

-

For ATR, ensure the crystal (e.g., diamond or germanium) is clean.

-

For transmission, have clean, polished salt plates (e.g., KBr or NaCl) ready.[14]

-

-

Background Spectrum: Record a background spectrum of the empty instrument (for ATR) or clean salt plates (for transmission). This is crucial for subtracting atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Application:

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[17]

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound provides a rich "fingerprint" of its functional groups.

Table 4: Key FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic (=C-H) |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl -CH₃) |

| ~1630 | C=C Stretch | Vinylic (Alkene) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1450 & ~1375 | C-H Bend | Aliphatic (Methyl -CH₃) |

| ~990 & ~910 | C-H Bend (Out-of-Plane) | Vinylic (=C-H) |

| ~820 | C-H Bend (Out-of-Plane) | Aromatic (1,4-disubstituted) |

Note: Data synthesized from NIST databases and general IR correlation tables.[18][19]

-

Trustworthiness & Self-Validation: The presence of peaks both above and below 3000 cm⁻¹ is a key validation point, confirming the existence of both sp² (aromatic/vinylic) and sp³ (aliphatic) C-H bonds, respectively.[19] The strong absorptions around 990 and 910 cm⁻¹ are highly characteristic of a monosubstituted vinyl group.[20] Furthermore, the strong band around 820 cm⁻¹ is a classic indicator of 1,4- (or para) substitution on a benzene ring, corroborating the structural information derived from NMR.

Figure 3: Logical workflow for interpreting the key regions of a this compound FTIR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, specifically the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. It is particularly useful for analyzing molecules with conjugated π-systems.[21]

Experimental Protocol: UV-Vis

-

Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically >200 nm) and in which the analyte is soluble. Hexane or ethanol are common choices for nonpolar aromatic compounds.[22] The choice of solvent can slightly alter the absorption maximum (λmax).[23][24]

-

Solution Preparation: Prepare a very dilute solution of this compound in the chosen solvent. Concentrations are typically in the micromolar (µM) range to ensure the absorbance falls within the linear range of the Beer-Lambert law (ideally < 1.5 AU).[25]

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up.

-

Use a matched pair of quartz cuvettes (glass absorbs UV light).

-

-

Blanking: Fill one cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

-

Data Acquisition: Replace the blank cuvette with the cuvette containing the this compound solution and record the absorption spectrum, typically from 400 nm down to 200 nm.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is dominated by π → π* transitions within the conjugated system formed by the benzene ring and the vinyl group.

Table 5: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Gas Phase | ~248 | Not available | π → π* |

Note: Data from NIST Gas Phase UV/Visible spectrum.[3][18] In a non-polar solvent like hexane, the λmax is expected to be very similar.

-

Authoritative Grounding: The conjugation between the vinyl group and the benzene ring extends the π-system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[21] This results in a bathochromic (red) shift of the primary absorption band compared to benzene (λmax ≈ 204 nm) or toluene (λmax ≈ 207 nm). The methyl group, being a weak electron-donating group, further contributes a slight red shift.[26] The observed λmax around 248 nm is therefore a direct confirmation of this extended conjugated system.

Conclusion: A Synthesized Spectroscopic Portrait

By integrating the data from NMR, FTIR, and UV-Vis spectroscopy, we construct a self-validating and comprehensive profile of this compound.

-

NMR definitively establishes the carbon-hydrogen framework, confirming the 1,4-substitution pattern and the presence of both methyl and vinyl groups through chemical shifts and spin-spin coupling.

-

FTIR corroborates this structure by identifying the vibrational signatures of all key functional groups: aromatic, vinylic, and aliphatic C-H bonds, the C=C double bonds, and the characteristic out-of-plane bending that confirms the para substitution.

-

UV-Vis provides the electronic perspective, confirming the presence of an extended conjugated π-system that includes both the aromatic ring and the vinyl substituent, as evidenced by the position of its λmax.

Together, these three techniques provide an unambiguous identification and structural confirmation of this compound, demonstrating the power of a multi-spectroscopic approach in modern chemical analysis.

References

- 1. This compound | 622-97-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Benzene, 1-ethenyl-4-methyl- [webbook.nist.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. cpachem.com [cpachem.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 1-Ethenyl-4-methylbenzene | C9H10 | CID 12161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]